molecular formula C21H20N4O2S B2483431 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide CAS No. 899969-50-7

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2483431
CAS No.: 899969-50-7
M. Wt: 392.48
InChI Key: OEDJFCHUIUVENJ-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions One common method involves the cyclization of thiophene derivatives with hydrazine to form the thieno[3,4-c]pyrazole coreThe reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like chromatography and crystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, dimethylformamide, toluene

    Catalysts: Potassium carbonate, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of phenyl and ethanediamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-20(22-12-11-15-7-3-1-4-8-15)21(27)23-19-17-13-28-14-18(17)24-25(19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDJFCHUIUVENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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